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Compound of Interest

Compound Name: Copper iron oxide (CuFe2O4)

Cat. No.: B12857123

Get Quote

Copper ferrite (CuFe2O4) is a magnetic ceramic material that crystallizes in the spinel

structure. The spinel structure is characterized by a face-centered cubic (FCC) close-packed

array of oxygen anions, with cations occupying the interstitial tetrahedral (A) and octahedral (B)

sites. The general formula is (A)[B]2O4, where parentheses denote the A-sites and square

brackets denote the B-sites.

The distribution of cations between these A and B sites defines whether the spinel is normal,

inverse, or mixed. In a normal spinel, divalent cations (like Cu2+) occupy the A-sites and

trivalent cations (like Fe3+) occupy the B-sites. In an inverse spinel, the A-sites are occupied by

trivalent cations, while the B-sites are occupied by a mix of divalent and trivalent cations.

CuFe2O4 is predominantly an inverse spinel. However, the exact distribution of Cu2+ and

Fe3+ ions between the tetrahedral and octahedral sites is highly sensitive to the synthesis

method and the thermal history of the sample. This cation distribution is a critical parameter as

it directly influences the material's properties.

Polymorphism: Cubic vs. Tetragonal Structures
CuFe2O4 exhibits two primary crystallographic forms depending on the temperature and

quenching rate: a high-temperature cubic phase and a low-temperature tetragonal phase.
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Cubic Spinel Structure: At high temperatures (typically above 760°C), CuFe2O4 adopts a

disordered cubic spinel structure belonging to the space group Fd-3m. In this phase, the

Cu2+ and Fe3+ cations are randomly distributed among the available octahedral sites. This

high-temperature form can be retained at room temperature through rapid quenching.

Tetragonal Spinel Structure: Upon slow cooling, the cubic structure undergoes a phase

transition to a more ordered tetragonal structure, which belongs to the space group I41/amd.

This transformation is a result of the Jahn-Teller distortion caused by the Cu2+ ions (d9

configuration) in the octahedral sites. This distortion leads to an elongation of the c-axis,

resulting in a tetragonal structure with a c/a ratio greater than 1.

The degree of inversion and the cation distribution can be represented by the formula (Fe3+1-x

Cu2+x)[Fe3+1+x Cu2+1-x]O4, where 'x' is the inversion parameter. For a fully inverse spinel, x

= 0, and for a normal spinel, x = 1.

Experimental Protocols for Structural Analysis
The primary technique for determining the crystal structure of CuFe2O4 is X-ray Diffraction

(XRD) coupled with Rietveld refinement analysis.

Synthesis of CuFe2O4 Nanoparticles
A common method for preparing CuFe2O4 samples for analysis is the sol-gel auto-combustion

method.

Protocol:

Precursor Preparation: Stoichiometric amounts of copper nitrate [Cu(NO3)2·3H2O] and ferric

nitrate [Fe(NO3)3·9H2O] are dissolved in deionized water.

Chelation: Citric acid (C6H8O7) is added to the solution as a chelating agent. The molar ratio

of metal nitrates to citric acid is typically maintained at 1:1.

pH Adjustment: The pH of the solution is adjusted to a specific value (e.g., 7) by adding

ammonia solution dropwise. This step is crucial for the formation of a stable gel.
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Gel Formation: The solution is heated on a hot plate at a controlled temperature (e.g., 100-

120°C) with continuous stirring. This process evaporates water and promotes the formation

of a viscous gel.

Auto-combustion: Upon further heating, the gel spontaneously ignites and undergoes a

rapid, self-sustaining combustion reaction, yielding a voluminous, fine powder.

Calcination: The resulting powder is often calcined at a specific temperature (e.g., 600-

900°C) for several hours to improve crystallinity and control the phase (cubic vs. tetragonal).

The cooling rate after calcination is critical for obtaining the desired phase.

X-ray Diffraction (XRD) Analysis
XRD is used to identify the crystalline phases, determine lattice parameters, and estimate the

crystallite size.

Protocol:

Sample Preparation: The synthesized CuFe2O4 powder is finely ground to ensure random

orientation of the crystallites. The powder is then mounted onto a sample holder.

Data Collection: The XRD pattern is recorded using a diffractometer with a specific radiation

source, typically Cu Kα (λ = 1.5406 Å).

Scanning Parameters: Data is collected over a 2θ range (e.g., 20° to 80°) with a specific step

size (e.g., 0.02°) and scan speed.

Phase Identification: The positions and intensities of the diffraction peaks in the resulting

pattern are compared with standard diffraction patterns from databases (e.g., JCPDS) to

identify the crystalline phases present.

Rietveld Refinement
Rietveld refinement is a powerful technique used to analyze the complete diffraction pattern. It

refines a theoretical model of the crystal structure until it matches the experimentally observed

pattern. This allows for the precise determination of lattice parameters, atomic positions, site

occupancies (cation distribution), and other structural details.
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Protocol:

Initial Model: An initial structural model is created based on the identified phase (e.g., cubic

Fd-3m or tetragonal I41/amd spinel structure). This includes approximate lattice parameters,

atomic coordinates, and site occupancies.

Refinement Software: Software such as FULLPROF, GSAS, or MAUD is used for the

refinement process.

Parameter Refinement: The refinement proceeds in a sequential manner. Typically, the scale

factor and background parameters are refined first, followed by lattice parameters, peak

shape parameters, and atomic positions.

Cation Distribution: The occupancies of Cu2+ and Fe3+ ions at the tetrahedral and

octahedral sites are refined to determine the degree of inversion.

Goodness of Fit: The quality of the refinement is assessed using agreement indices (R-

factors) such as Rwp (weighted profile R-factor), Rp (profile R-factor), and χ2 (chi-squared or

goodness of fit). A low χ2 value (ideally close to 1) indicates a good fit between the

calculated and observed patterns.

Quantitative Structural Data
The following tables summarize representative structural parameters for both cubic and

tetragonal CuFe2O4 obtained through Rietveld refinement of XRD data from various studies.

Table 1: Structural Parameters for Cubic CuFe2O4 (Space Group: Fd-3m)
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Parameter Value Source

Lattice Parameter (a) 8.389 Å

Unit Cell Volume 590.4 Å³

Crystallite Size ~35 nm

Oxygen Positional Parameter

(u)
0.256

Goodness of Fit (χ²) 1.34

Table 2: Structural Parameters for Tetragonal CuFe2O4 (Space Group: I41/amd)

Parameter Value Source

Lattice Parameter (a) 8.220 Å

Lattice Parameter (c) 8.712 Å

c/a Ratio 1.060

Unit Cell Volume 588.6 Å³

Oxygen Positional Parameter

(u)
0.262

Table 3: Cation Distribution in Tetragonal CuFe2O4

Site Wyckoff Position Cations Occupancy

Tetrahedral (A) 4a Fe3+ 1

Octahedral (B) 8d Cu2+, Fe3+ 0.5, 0.5

Note: The exact values can vary significantly depending on the synthesis conditions and

subsequent heat treatment.
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Diagrams created using the DOT language help visualize the experimental and logical flows in

crystal structure analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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